Product packaging for Paris saponin VII(Cat. No.:CAS No. 82657-46-3)

Paris saponin VII

Cat. No.: B7982126
CAS No.: 82657-46-3
M. Wt: 1031.2 g/mol
InChI Key: FBFJAXUYHGSVFN-IYUYFXHASA-N
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Description

Nomenclature and Context within Natural Product Chemistry

Chonglou Saponin (B1150181) VII is a chemically complex molecule classified as a steroidal saponin. biosynth.com In scientific literature, it is also frequently referred to by several synonyms, including Paris Saponin VII (PSVII), Dioscinin, and Polyphyllin VII. nih.govselleckchem.com Its chemical formula is C₅₁H₈₂O₂₁, and its CAS number is 68124-04-9. chemicalbook.com As a saponin, its structure consists of a steroidal aglycone linked to one or more sugar chains, an amphiphilic nature that is believed to contribute to its biological activities. nih.gov This compound is a prominent member of a class of bioactive molecules known as saponins (B1172615), which are widely distributed in the plant kingdom and are known for a diverse range of biological effects. frontiersin.org

Botanical Sources and Traditional Ethnomedical Relevance for Research Applications

Chonglou Saponin VII is primarily isolated from the rhizomes of plants belonging to the lily family. nih.gov The most commonly cited botanical sources are Paris polyphylla and Trillium tschonoskii Maxim. biosynth.comnih.govmedchemexpress.com The rhizome of Paris polyphylla, known as "Chonglou" in traditional Chinese medicine, has a long history of use for treating conditions such as microbial infections, hemorrhage, and venomous bites. nih.gov The traditional application of these plants in treating various ailments, including cancers and inflammatory conditions, has provided a valuable foundation for modern pharmacological research into their constituent compounds like Chonglou Saponin VII. nih.govnih.gov

Current Academic Research Landscape and Significance of Chonglou Saponin VII

The current academic research landscape surrounding Chonglou Saponin VII is vibrant and expanding, with a primary focus on its potential anticancer and anti-inflammatory properties. biosynth.comchemicalbook.com Scientists are investigating its mechanisms of action at the cellular and molecular levels, revealing its ability to modulate various signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. biosynth.commedchemexpress.com Its potential to selectively target cancer cells and modulate the immune response makes it a significant subject of study for the development of novel therapeutic strategies. biosynth.com

Anticancer Research:

A substantial body of research has explored the anticancer activities of Chonglou Saponin VII across a range of cancer types. Studies have demonstrated its ability to inhibit the growth of cancer cells, induce apoptosis, and trigger autophagy (a cellular self-degradation process).

Table 1: Selected Research Findings on the Anticancer Effects of Chonglou Saponin VII

Cancer TypeCell Line(s)Key FindingsReference(s)
Cervical Cancer HelaInhibited cell growth in a concentration-dependent manner; induced apoptosis through the intrinsic pathway by upregulating cleaved caspase-3, cleaved caspase-9, and Bax, while downregulating Bcl-2. The IC50 value for growth inhibition was 2.62 ± 0.11 μM. nih.govnih.gov
Breast Cancer MDA-MB-231, MDA-MB-436, MCF-7Inhibited proliferation with IC50 values of 3.16, 3.45, and 2.86 μM, respectively; induced apoptosis and autophagosome formation. Activated the Hippo signaling pathway. nih.govcaymanchem.com
Leukemia K562/ADR (Adriamycin-resistant)Inhibited the growth of drug-resistant leukemia cells in a dose-dependent manner; induced cell cycle arrest in the G0/G1 phase, apoptosis, and autophagy. Associated with the inhibition of Akt/p38 MAPK and P-gp. chemicalbook.commedchemexpress.com
Ovarian Cancer SKOV3/DDP (drug-resistant)Showed inhibitory effects on cell proliferation in a dose- and time-dependent manner; increased the early apoptotic cell ratio. chemfaces.com
Ovarian Cancer -Inhibits epithelial-mesenchymal transition (EMT) and reduces the invasion of ovarian cancer cells via the GSK-3β/β-catenin signaling pathway. selleckchem.comselleck.cn

Anti-inflammatory and Immunomodulatory Research:

Beyond its anticancer effects, Chonglou Saponin VII has demonstrated significant anti-inflammatory properties. Research in this area has explored its impact on inflammatory cells and signaling pathways.

Table 2: Selected Research Findings on the Anti-inflammatory Effects of Chonglou Saponin VII

Research FocusModelKey FindingsReference(s)
General Anti-inflammatory -Possesses anti-inflammatory functions. chemicalbook.com
Rheumatoid Arthritis Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS and MH7A cells) and Adjuvant-Induced Arthritis (AIA) in ratsInhibited the proliferation of RA-FLS and MH7A cells, induced S phase arrest, and triggered apoptosis. In vivo, it ameliorated symptoms of arthritis, reduced inflammatory cytokines (TNF-α, IL-6, and IL-1β), and improved histopathological changes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H82O21 B7982126 Paris saponin VII CAS No. 82657-46-3

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJAXUYHGSVFN-IYUYFXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318576
Record name Paris VII
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68124-04-9
Record name Paris VII
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pennogenin tetraglycoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Isolation and Purification Methodologies for Chonglou Saponin Vii

Optimization of Extraction Techniques

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process. For the extraction of steroidal saponins (B1172615) from Paris polyphylla, including Chonglou Saponin (B1150181) VII, MAE has been shown to be an economical and efficient method. researchgate.net The optimization of MAE involves the careful consideration of several key parameters, which have been systematically studied using approaches like orthogonal array design to determine the most effective combination. researchgate.net

Key parameters that are optimized include microwave power, the liquid-to-solid ratio, irradiation time, and extraction temperature. researchgate.net Higher microwave power can enhance extraction efficiency but must be controlled to prevent degradation of thermosensitive compounds. The liquid-to-solid ratio affects the solvent's ability to penetrate the plant matrix, while irradiation time must be sufficient to allow for diffusion without causing compound degradation.

**Table 1: Optimized MAE Parameters for Steroidal Saponins from *Paris polyphylla***

ParameterOptimized Value/RangeReference
Microwave PowerVariable, subject to optimization researchgate.net
Liquid/Solid RatioVariable, subject to optimization researchgate.net
Irradiation TimeVariable, subject to optimization researchgate.net
Extraction TemperatureVariable, subject to optimization researchgate.net

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times compared to conventional methods. nih.govnih.gov It is considered a green and promising technique for extracting bioactive compounds from plant materials. nih.govresearchgate.net The efficiency of UAE for saponin extraction is dependent on several factors that must be carefully optimized.

Studies on saponin extraction from various plant sources provide a framework for the parameters relevant to Chonglou Saponin VII. nih.govnih.gov These include the concentration of the solvent (commonly ethanol), extraction time, temperature, ultrasound amplitude or power, and the solid-to-liquid ratio. nih.govnih.gov For instance, research on saponins from Aralia taibaiensis identified optimal conditions as an ethanol (B145695) concentration of 73%, an ultrasound time of 34 minutes, a temperature of 61°C, and a solid-liquid ratio of 16 g/mL. nih.gov Another study on Hedera helix saponins found the most efficient conditions to be 80% ethanol, a 1:20 plant material to solvent ratio (w:v), a temperature of 50°C, an ultrasound amplitude of 40%, and an extraction time of 60 minutes. nih.gov

Table 2: Representative UAE Parameters for Saponin Extraction

ParameterExample Optimized Value/RangeSource Plant ExampleReference
Ethanol Concentration73%Aralia taibaiensis nih.gov
Temperature61°CAralia taibaiensis nih.gov
Extraction Time34 minAralia taibaiensis nih.gov
Ultrasound Amplitude40%Hedera helix nih.gov
Solid-to-Liquid Ratio1:20 (w:v)Hedera helix nih.gov

Accelerated Solvent Extraction (ASE) is an automated technique that uses common solvents at elevated temperatures and pressures. kemolab.hrresearchgate.net This combination increases the efficiency of the extraction process, allowing for extractions to be completed in minutes with significantly less solvent compared to traditional methods like Soxhlet. kemolab.hrnih.gov The elevated pressure keeps the solvent in a liquid state above its boiling point, enhancing its extraction capacity. kemolab.hr

Key considerations for developing an effective ASE method include:

Temperature and Pressure: Elevated temperatures and pressures (e.g., 1500 psi) are the core of the technique, disrupting analyte-matrix interactions. kemolab.hr

Solvent Choice: The choice of solvent is critical and depends on the polarity of the target compound. Ethanol is a common choice for saponin extraction. kemolab.hr

Sample Preparation: Efficient extraction requires a minimum particle size, often achieved by grinding the plant material. researchgate.net For samples that may compact, dispersing them with an inert material like diatomaceous earth is recommended. researchgate.net

Static Cycles: The use of multiple static cycles, where fresh solvent is introduced to the sample, can ensure a more complete and efficient extraction. researchgate.net

In academic research, traditional methods such as maceration and Soxhlet extraction are still employed, often as a baseline for comparison with modern techniques. greenskybio.compsu.edu

Maceration: This simple technique involves soaking the powdered plant material in a solvent (like methanol (B129727) or ethanol) for an extended period, typically hours to days, at room temperature. greenskybio.comresearchgate.net While straightforward, it can be time-consuming and may result in incomplete extraction. greenskybio.com

Soxhlet Extraction: This is a continuous extraction method where the sample is repeatedly washed with fresh, distilled solvent. greenskybio.com This approach is generally more efficient and complete than maceration but requires large volumes of solvent and long extraction times (often several hours to days). greenskybio.comscispace.com The prolonged heating can also pose a risk of degradation for thermally sensitive compounds.

Chromatographic Separation Strategies

Following initial extraction, the crude extract containing a mixture of saponins and other phytochemicals must be subjected to chromatographic techniques to isolate Chonglou Saponin VII in high purity.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. researchgate.netnih.gov This is a significant advantage for separating saponins, which are natural surfactants and can cause issues like emulsion formation and irreversible adsorption on solid supports. researchgate.netnih.gov The method allows for total sample recovery and is well-suited for preparative-scale separation of natural products. nih.gov

An efficient method coupling MAE with CCC has been successfully developed for the preparative separation of steroidal saponins, including Chonglou Saponin VII (also referred to as Polyphyllin VII), from Paris polyphylla. researchgate.net The process involves the careful selection of a two-phase solvent system. The choice of solvent system is the most critical parameter in CCC, as it governs the partition coefficient (K) of the target compounds, which in turn determines the separation resolution. A flow-rate gradient can also be employed to improve separation efficiency. nih.gov The purity of the collected fractions is typically confirmed by methods such as HPLC-ELSD, ESI-MS, and NMR spectroscopy. researchgate.net

Table 3: Chromatographic Separation Parameters for Steroidal Saponins

TechniqueKey PrincipleAdvantages for SaponinsReference
Countercurrent Chromatography (CCC)Liquid-liquid partition without a solid support.Eliminates irreversible adsorption; total sample recovery; handles surfactants well. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone for the purification of natural products and is widely employed for the final isolation of Chonglou Saponin VII in high purity. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and greater sample loading capacities to isolate milligrams to grams of a specific compound. scilit.com

For Chonglou Saponin VII, a steroidal saponin, reversed-phase chromatography is the most common mode used. nih.govgoogle.com The process typically involves a C18 column as the stationary phase. The mobile phase generally consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the effective separation of saponins with closely related structures. chemfaces.com An initial analytical-scale HPLC method is first developed to optimize the separation conditions, which are then scaled up for preparative purposes. The fraction corresponding to the Chonglou Saponin VII peak is collected as it elutes from the column. Subsequent evaporation of the solvent yields the purified compound. Research has shown that prep-HPLC can successfully separate isomeric saponins, achieving purities of over 99%. scilit.com

Table 1: Typical HPLC Parameters for Chonglou Saponin Analysis and Preparative Method Development
ParameterSpecificationReference
ColumnReversed-phase C18 (e.g., Waters SymmetryShield RP18, 4.6 mm × 250 mm, 5 µm) chemfaces.com
Mobile PhaseGradient elution with Acetonitrile and Water chemfaces.com
Flow Rate1.0 mL/min (for analytical scale) chemfaces.com
DetectionUV at 203 nm chemfaces.com
Column Temperature27 °C chemfaces.com

Other Chromatographic Techniques (e.g., Preparative Thin Layer Chromatography)

While prep-HPLC is crucial for final purification, other chromatographic methods are often used for preliminary separation and enrichment of Chonglou Saponin VII from the crude plant extract.

Macroporous Resin Chromatography : This technique is frequently used as an initial clean-up step to enrich the total saponin content. In one study, NKA-9 macroporous resin was effective in separating saponins, including Chonglou Saponin VII (referred to as polyphyllin VII), from a crude extract of Paris polyphylla var. yunnanensis. nih.gov The crude extract, with an initial Chonglou Saponin VII content of 1.74%, was passed through the resin column, and impurities were washed away before the saponins were eluted with an ethanol-water mixture. nih.gov

Preparative Thin Layer Chromatography (pTLC) : For small-scale purification, pTLC is a viable and cost-effective method. chemrxiv.org This technique uses a thicker stationary phase (typically 0.5-2.0 mm silica (B1680970) gel) coated on a glass plate. google.com The crude or semi-purified extract is applied as a continuous band near the bottom of the plate, which is then developed in a chamber containing a suitable solvent system. After development, the separated bands are visualized (often under UV light), and the band corresponding to Chonglou Saponin VII is physically scraped from the plate. The compound is then extracted from the silica gel with an appropriate solvent. chemrxiv.org

Silica Gel Column Chromatography : Normal-phase column chromatography using silica gel is another common step in the purification workflow, often performed after initial extraction and before HPLC. google.com This method separates compounds based on their polarity, helping to fractionate the extract and simplify the mixture before the final high-resolution purification step.

Table 2: Comparison of Chromatographic Techniques for Chonglou Saponin VII Purification
TechniquePrimary UseStationary Phase ExampleKey Advantage
Macroporous ResinInitial enrichment/clean-upNKA-9 ResinEconomical, good for processing large volumes of crude extract. nih.gov
Silica Gel ColumnFractionationSilica GelSeparates compounds by polarity, simplifying the mixture for HPLC. google.com
Preparative TLCSmall-scale purificationSilica Gel (0.5-2.0 mm)Cost-effective, good for separating compounds with similar Rf values. chemrxiv.orggoogle.com
Preparative HPLCFinal high-purity isolationReversed-Phase C18High resolution and efficiency, yielding purities >98%. nih.govscilit.com

Purity Assessment Techniques in Isolated Chonglou Saponin VII

The assessment of purity is a critical final step to validate the success of the isolation process. For Chonglou Saponin VII, the industry-standard method for purity determination is analytical High-Performance Liquid Chromatography (HPLC). chemfaces.comselleckchem.com

The purity analysis is conducted using a well-defined HPLC method, which typically involves a reversed-phase C18 column and UV detection. chemfaces.com A small, precisely weighed amount of the isolated Chonglou Saponin VII is dissolved in a suitable solvent, such as methanol, and injected into the HPLC system. caymanchem.com The system separates any remaining impurities from the main compound.

The resulting chromatogram displays a series of peaks, where each peak represents a different compound. In a highly pure sample, the chromatogram will be dominated by a single, sharp peak corresponding to Chonglou Saponin VII. Purity is quantified by calculating the area of this peak as a percentage of the total area of all peaks detected in the chromatogram. Commercial suppliers of Chonglou Saponin VII as a reference standard often report purities of 98% or higher, determined by this HPLC method. selleckchem.comchemicalbook.com

Table 3: Analytical HPLC Method for Purity Assessment of Chonglou Saponin VII
ParameterSpecificationReference
InstrumentAgilent 1260 Liquid Chromatograph or equivalent nih.gov
ColumnWaters SymmetryShield RP18 (4.6 mm × 250 mm, 5 µm) chemfaces.com
Mobile PhaseAcetonitrile-Water (gradient elution) chemfaces.com
Detection Wavelength203 nm chemfaces.com
Flow Rate1.0 mL/min chemfaces.com
QuantificationPeak area percentage relative to total peak area selleckchem.com

Rigorous Analytical Characterization of Chonglou Saponin Vii

Spectroscopic Analytical Techniques

Spectroscopic methods are indispensable for probing the molecular structure of Chonglou Saponin (B1150181) VII. These techniques provide fundamental information regarding its electronic configuration, functional groups, and the precise arrangement of atoms in three-dimensional space.

Quantitative analysis of Chonglou Saponin VII using Ultraviolet-Visible (UV-Vis) spectroscopy presents a challenge due to the compound's molecular structure. Steroidal saponins (B1172615), including Chonglou Saponin VII, lack significant chromophores that absorb light in the 200–800 nm range, resulting in weak UV absorption. nih.govresearchgate.net Direct quantification by HPLC with a UV detector often requires monitoring at a low wavelength, such as 203 nm, but this approach can suffer from low sensitivity and accuracy. nih.gov

To overcome this limitation, indirect colorimetric methods are frequently employed for the quantitative analysis of total saponins. A common method involves a reaction with vanillin-sulfuric acid, which produces a colored product that can be measured spectrophotometrically. researchgate.netscirp.org Studies on similar saponins show a maximum absorption wavelength for the colored complex at approximately 540 nm. researchgate.netscirp.org This method, while not specific to a single saponin, is robust for determining the total saponin content in an extract. The method's validity is established through parameters like linearity, precision, and recovery rates. researchgate.netscirp.org

Table 1: Summary of UV-Vis Spectroscopic Methods for Saponin Quantification

Method Principle Typical Wavelength Application
Direct HPLC-UV Measures the native absorbance of the molecule. ~203 nm Quantification of specific saponins, though often with low sensitivity. nih.gov

| Indirect Colorimetric | Chemical derivatization (e.g., with vanillin-sulfuric acid) to form a chromophore. | ~540 nm | Quantitative determination of total saponin content. researchgate.netscirp.org |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in Chonglou Saponin VII, thereby providing a unique "structural fingerprint." nih.govresearchgate.net The FT-IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.

Table 2: Characteristic FT-IR Absorption Bands for Saponins

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3400 (Broad) O-H Stretching Hydroxyl Groups researchgate.netrjb.ro
~2927 C-H Stretching Aliphatic Groups (CH, CH₂, CH₃) researchgate.net
~1600 C=C Stretching Alkene researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of Chonglou Saponin VII. nih.gov Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms and the stereochemistry of the molecule can be determined.

The ¹H NMR spectrum provides information on the chemical environment of all protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For Chonglou Saponin VII, the ¹³C NMR spectrum shows characteristic signals for the steroidal aglycone and the sugar units. nih.gov Key signals include those for the spiroketal carbons of the furostanol skeleton, olefinic carbons (C-5 and C-6), and multiple carbons of the sugar residues. nih.gov The anomeric carbons of the sugar units (the carbon atom adjacent to two oxygen atoms) typically resonate in the δ 95-105 ppm region, providing information on the number and type of monosaccharide units and their linkage configurations. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts (δ) for Chonglou Saponin VII and Related Structures

Carbon Atom Chemical Shift (ppm) Description Reference
C-5 ~141.2 Aglycone, C=C bond nih.gov
C-6 ~122.3 Aglycone, C=C bond nih.gov
Anomeric Carbons 100.7 - 103.8 Glucose and Rhamnose units nih.gov
C-18 ~17.6 Aglycone, Methyl group nih.gov
C-19 ~19.9 Aglycone, Methyl group nih.gov
C-21 ~10.2 Aglycone, Methyl group nih.gov

Mass Spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is essential for determining the molecular weight and confirming the structural sequence of Chonglou Saponin VII. nih.govmdpi.com ESI-MS analysis typically shows a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

For Chonglou Saponin VII, ESI-MS analysis has identified the deprotonated molecular ion at a mass-to-charge ratio (m/z) of 1029.5. nih.gov The empirical formula has been reported as C₅₁H₈₂O₂₁ or C₅₁H₈₄O₂₂, with a corresponding molecular weight of approximately 1031 g/mol or 1049 g/mol , respectively. biosynth.comraybiotech.com Tandem MS (MS/MS) experiments, which involve the fragmentation of the parent ion, provide crucial data for structural confirmation. nih.gov The fragmentation pattern of steroidal saponins is characterized by the sequential loss of the sugar units from the glycosidic chain, allowing for the determination of the sugar sequence and the mass of the aglycone. nih.govpsu.edu

Table 4: Mass Spectrometric Data for Chonglou Saponin VII

Parameter Observation Significance Reference
Molecular Formula C₅₁H₈₂O₂₁ / C₅₁H₈₄O₂₂ Defines the elemental composition. biosynth.comraybiotech.com
Molecular Weight ~1031.18 / 1049.2 g/mol Confirms the mass of the molecule. biosynth.comraybiotech.com
Ionization Mode Electrospray Ionization (ESI) Soft ionization suitable for large, labile molecules. nih.gov
Parent Ion (Negative) [M-H]⁻ at m/z 1029.5 Determines the molecular mass. nih.gov

| Fragmentation | Sequential loss of sugar units | Elucidates the sugar sequence and confirms aglycone structure. | nih.gov |

Chromatographic Analytical Methods for Purity and Content

Chromatographic techniques are the cornerstone for separating Chonglou Saponin VII from complex mixtures, such as plant extracts, and for determining its purity and content.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the separation and quantification of Chonglou Saponin VII. nih.govmdpi.com The method typically employs a reversed-phase (RP) column, such as a C18, for separation. nih.govresearchgate.net

Given the weak UV absorbance of saponins, detection can be challenging. While a UV detector set at a low wavelength (~203 nm) can be used, other detectors are often preferred for better sensitivity and universality. nih.govnih.gov The Evaporative Light Scattering Detector (ELSD) is particularly well-suited for analyzing saponins. nih.govresearchgate.netresearchgate.net ELSD is a mass-based detector and does not require the analyte to have a chromophore, making it a nearly universal detector for non-volatile compounds. mdpi.com Coupling HPLC with mass spectrometry (HPLC-MS) offers the highest sensitivity and specificity, providing both quantitative data and structural confirmation simultaneously. mdpi.com

Validated HPLC methods for saponin analysis demonstrate good linearity (correlation coefficients >0.999), precision (relative standard deviation < 5%), and accuracy (recovery rates typically between 98-106%). nih.govresearchgate.net These methods are crucial for the quality control of raw materials and finished products, with purity levels for Chonglou Saponin VII reference standards often exceeding 98%. raybiotech.comselleckchem.com

Table 5: Typical HPLC Method Parameters for Saponin Analysis

Parameter Description Example Reference
Stationary Phase Reversed-Phase Column C18 (Octadecylsilyl) nih.govresearchgate.net
Mobile Phase Gradient elution Acetonitrile (B52724) and water (often with formic acid) nih.govnih.gov
Detection UV, ELSD, or MS UV at ~203 nm; ELSD (Nebulizer Temp: 100°C); ESI-MS nih.govmdpi.comnih.gov
Flow Rate Rate of mobile phase delivery 0.4 - 1.0 mL/min nih.gov

| Injection Volume | Amount of sample introduced | 3 - 20 µL | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) stands as a powerful technique for the trace analysis of Chonglou Saponin VII. This method offers high resolution, sensitivity, and speed, making it ideal for the detection and quantification of this compound in various samples. frontiersin.orgnih.gov A study detailing the quantitative analysis of several Paris saponins, including Chonglou Saponin VII (also referred to as Paris Saponin VII or PS VII), utilized a UFLC-MS/MS system. frontiersin.org

The chromatographic separation is typically achieved on a C18 reversed-phase column. frontiersin.orgnih.gov For instance, a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) has been successfully used. frontiersin.org The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of an acid, like formic acid, and an organic solvent such as acetonitrile. nih.gov This gradient elution allows for the effective separation of Chonglou Saponin VII from other related saponins and matrix components. nih.gov

The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF, is operated in a specific ion mode to detect the compound. frontiersin.orgnih.gov For the quantification of Chonglou Saponin VII, multiple reaction monitoring (MRM) is a highly specific and sensitive mode. nih.gov A specific precursor ion to product ion transition for Chonglou Saponin VII has been identified as m/z 1029.5→737.3 in negative ion mode. nih.gov

The detailed parameters for a UFLC-MS/MS method used for the determination of Chonglou Saponin VII are presented in the interactive table below. frontiersin.orgnih.gov

Interactive Data Table: UPLC-MS/MS Parameters for Chonglou Saponin VII Analysis

Parameter Value
Chromatography System UFLC-MS/MS
Column Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Column Temperature 35°C
Mobile Phase Gradient Elution
Flow Rate 0.5 mL/min
Injection Volume 0.1 µL
Mass Spectrometer Qtrap 5500 with ESI Interface
Ionization Mode Negative
Ion Spray Voltage -4.50 kV
Source Temperature 500°C
Curtain Gas 20 psi
Ion Source Gas 1 60 psi
Ion Source Gas 2 60 psi
Declustering Potential 100 V
MRM Transition (m/z) 1029.5 → 737.3

| Collision Energy | -60 V |

Qualitative Phytochemical Screening for Saponin Presence

Prior to sophisticated chromatographic analysis, preliminary phytochemical screening is often conducted to detect the presence of saponins in a sample, such as an extract from the rhizomes of Paris polyphylla. impactfactor.orgresearchgate.net These qualitative tests are based on the characteristic physicochemical properties of saponins, namely their ability to form stable foam in aqueous solutions and their reaction with specific chemical reagents. wisdomlib.orgwisdomlib.org

The Froth Test is a simple and widely used method for the preliminary detection of saponins. wisdomlib.orgneliti.com This test involves shaking a small amount of the extract vigorously with water in a test tube. neliti.com The formation of a persistent and stable foam layer, often described as having a honeycomb-like appearance that lasts for an extended period, is a positive indication of the presence of saponins. nih.govplantsjournal.com

The Liebermann-Burchard Test is another qualitative test used to indicate the presence of steroidal saponins, such as Chonglou Saponin VII. ijrpas.comwikipedia.org This test involves treating the extract with acetic anhydride (B1165640) and concentrated sulfuric acid. wikipedia.org A characteristic color change, often to a blue-green or violet, suggests the presence of a steroidal nucleus. ijrpas.comubb.ac.id

The table below summarizes the key qualitative phytochemical tests for saponins.

Interactive Data Table: Qualitative Phytochemical Screening for Saponins

Test Procedure Positive Result
Froth Test The extract is diluted with water and shaken vigorously for a set period (e.g., 2-15 minutes). wisdomlib.orgneliti.com Formation of a persistent foam layer (e.g., >1 cm) that does not easily dissipate. neliti.com

| Liebermann-Burchard Test | The extract is treated with chloroform, acetic anhydride, and concentrated sulfuric acid. neliti.comwikipedia.org | Appearance of a color change, typically to blue-green, violet, or purple, indicating the presence of a steroidal nucleus. researchgate.netijrpas.com |

Biosynthesis and Bioproduction Research of Chonglou Saponin Vii

Endogenous Biosynthetic Pathways in Paris polyphylla and Related Species

The formation of Chonglou Saponin (B1150181) VII is a complex biological process that begins with the synthesis of a core sterol structure, which is then elaborately modified by a series of enzymatic reactions.

The journey to Chonglou Saponin VII begins with the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Plants uniquely possess two independent pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation reaction yield IPP, which can be isomerized to DMAPP.

The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate. A sequence of reactions then leads to the formation of IPP and DMAPP.

These five-carbon units (IPP and DMAPP) are the foundation for larger isoprenoid structures. Two molecules of IPP and one of DMAPP are condensed to form farnesyl diphosphate (FPP). The head-to-head condensation of two FPP molecules produces squalene, a 30-carbon linear precursor. Squalene is then epoxidized to 2,3-oxidosqualene. In plants, this molecule is cyclized by cycloartenol synthase to form cycloartenol, the primary precursor for plant sterols. A series of subsequent modifications, including demethylations and isomerizations, transform cycloartenol into cholesterol. Cholesterol serves as the crucial steroidal backbone that will be further modified to create the saponin's core structure.

Once the cholesterol backbone is synthesized, it undergoes a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes introduce hydroxyl groups at specific positions on the sterol skeleton. For Chonglou Saponin VII, this process leads to the formation of the pennogenin aglycone. Pennogenin is the non-sugar core of this specific saponin. otago.ac.nz

The final and crucial step in the biosynthesis is glycosylation, where sugar moieties are attached to the aglycone. This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar molecules, such as glucose, rhamnose, and arabinose, from an activated UDP-sugar donor to the sapogenin. The sequential and specific addition of these sugars at defined positions on the pennogenin core results in the formation of the final Chonglou Saponin VII molecule, with its characteristic branched trisaccharide chain attached at the C-3 position. Research has identified specific UGTs in P. polyphylla responsible for these glycosylation steps. researchgate.net

Table 1: Key Enzyme Classes in Chonglou Saponin VII Biosynthesis
Enzyme ClassRole in PathwayKey Substrates/Products
Cycloartenol Synthase (CAS)Cyclization of 2,3-oxidosqualene to form the initial sterol ring structure.Substrate: 2,3-oxidosqualene; Product: Cycloartenol
Cytochrome P450s (CYPs)Hydroxylation and other oxidative modifications of the sterol backbone.Substrate: Cholesterol derivatives; Product: Pennogenin
OxidoreductasesCatalyze oxidation-reduction reactions to modify the sterol core.Various steroidal intermediates
UDP-Glycosyltransferases (UGTs)Sequential attachment of sugar moieties to the aglycone core.Substrates: Pennogenin, UDP-sugars; Product: Chonglou Saponin VII

Influence of Agronomic and Environmental Factors on Saponin Content

The concentration of Chonglou Saponin VII in Paris polyphylla is not static; it is significantly influenced by the plant's age, developmental stage, and its interaction with the surrounding environment, including soil microbes.

The accumulation of steroidal saponins (B1172615) in P. polyphylla is a dynamic process heavily dependent on the plant's age. It is well-established that older roots are more commercially valuable due to higher saponin content. frontiersin.org Research indicates that the concentration of Chonglou Saponin VII in the rhizome, the primary medicinal part, tends to increase during the initial years of growth, typically within the first four years. frontiersin.org However, despite cultivation periods that can last nearly eight years, the saponin concentration in many cultivated plants often fails to meet the minimum standards required for medicinal use. frontiersin.org Interestingly, while the rhizome is the target for harvesting, studies have shown that leaves, particularly young leaves, can have the highest concentrations of Chonglou Saponin VII. frontiersin.orgdoaj.org This suggests that the leaves are a primary site of synthesis, from which the saponin is then transported to the rhizome for storage. frontiersin.orgdoaj.org The timing of harvest is therefore a critical factor in maximizing the yield of the target compound.

Table 2: Influence of Plant Age and Organ on Chonglou Saponin VII Content
FactorObservationImplication for Cultivation
Growth YearsSaponin content in rhizomes generally increases with age, especially in the early years. frontiersin.orgfrontiersin.orgHarvesting should be delayed for several years to allow for sufficient saponin accumulation.
Plant OrganYoung leaves often exhibit the highest concentration of Chonglou Saponin VII. frontiersin.orgLeaves are the primary site of synthesis, highlighting the importance of healthy foliage for rhizome loading. frontiersin.orgdoaj.org
Harvesting TimeSeasonal variations affect phytochemical content. mdpi.comHarvesting should be timed to coincide with peak saponin levels in the rhizome.

The soil microbiome plays a vital role in plant health and the production of secondary metabolites. In P. polyphylla, symbiotic relationships with endophytic fungi have been shown to significantly enhance the production of polyphyllins, including Chonglou Saponin VII. nih.gov Plant endophytes can promote the growth and synthesis of secondary metabolites in their host plants through various direct or indirect pathways. nih.gov

Research involving the inoculation of P. polyphylla roots with specific endophytic strains, such as Bacillus cereus and Fusarium oxysporum, demonstrated a significant promotion in the accumulation of saponins. nih.gov Transcriptomic analysis revealed that this enhancement was not due to the upregulation of the upstream terpene biosynthesis pathway, but rather the upregulation of key downstream genes, specifically the CYP450 and UGT gene families responsible for the final modifications of the saponin structure. researchgate.netnih.gov This suggests that endophytic fungi act as elicitors, triggering the plant's defense and secondary metabolism pathways, leading to a higher yield of the desired compounds. nih.gov

Biotechnological Approaches for Enhanced Production

The slow growth of P. polyphylla and the relatively low concentration of Chonglou Saponin VII in wild and cultivated plants have spurred research into biotechnological methods for enhanced and sustainable production. These approaches bypass the limitations of traditional cultivation.

One promising strategy is the use of plant cell and tissue cultures, such as callus or hairy root cultures. frontiersin.orgnih.gov These in vitro systems allow for controlled production in bioreactors, independent of geographical and climatic constraints. The yield in these cultures can be significantly boosted through the application of "elicitors," which are compounds that stimulate stress responses and secondary metabolite production in the plant cells. nih.gov Biotic elicitors like yeast extract and abiotic elicitors such as methyl jasmonate, salicylic acid, and certain heavy metal salts have been shown to enhance the production of steroidal saponins in various plant cultures. frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com

Another advanced approach is metabolic engineering, which involves transferring the biosynthetic genes for Chonglou Saponin VII into a fast-growing host organism, creating a microbial or plant-based "factory." researchgate.net Saccharomyces cerevisiae (yeast) is a common host for this purpose, as it possesses the native MVA pathway, which provides the necessary precursors. nih.govdtu.dkmdpi.com By introducing the specific CYPs and UGTs from P. polyphylla, engineered yeast strains can be made to produce the saponin's aglycone or even the fully glycosylated final product. Similarly, transient expression systems in plants like Nicotiana benthamiana are used to rapidly test and express the biosynthetic pathway genes, offering a scalable platform for producing high-value plant-derived compounds. nih.govfrontiersin.orgbiorxiv.org These synthetic biology approaches hold the potential for large-scale, cost-effective, and sustainable production of Chonglou Saponin VII.

Table 3: Biotechnological Strategies for Chonglou Saponin VII Production
ApproachMethodKey Advantage
Plant Tissue CultureUse of callus or hairy root cultures in bioreactors. frontiersin.orgnih.govControlled, year-round production independent of climate.
ElicitationAddition of agents (e.g., methyl jasmonate, yeast extract) to tissue cultures to stimulate saponin synthesis. mdpi.comresearchgate.netSignificantly increases the yield of target compounds in vitro.
Metabolic Engineering (Yeast)Transfer of P. polyphylla genes into Saccharomyces cerevisiae. researchgate.netnih.govRapid, scalable, and contained production in fermenters.
Heterologous Expression (Plants)Transient expression of biosynthetic genes in host plants like Nicotiana benthamiana. nih.govfrontiersin.orgHigh-yield production platform for complex plant metabolites.

Microbial Biotransformation (e.g., Fusarium sp. C39)

Microbial biotransformation presents a promising strategy for modifying and potentially increasing the yield of steroidal saponins. This process utilizes microorganisms, such as endophytic fungi, to carry out specific chemical reactions on a substrate. The endophytic fungus Fusarium sp. C39, isolated from Dioscorea nipponica, has been a focus of such research. Studies have shown its capability to significantly alter and increase the content of steroidal saponins in the rhizomes of Paris polyphylla (Paridis Rhizoma) through fermentation. frontiersin.orgnih.govnih.gov

The mechanism of action for Fusarium sp. C39 involves the secretion of various enzymes that modify the structure of existing saponins. frontiersin.orgnih.gov Transcriptome analysis of the fungus during fermentation has identified key genes involved in these transformations, including those encoding for glycosidases, glycosyltransferases, and oxidoreductases. frontiersin.orgnih.gov These enzymes are capable of altering the sugar chains and configurations of steroidal saponins, leading to an increase in the content of important precursor aglycones like diosgenin and pennogenin. frontiersin.orgnih.gov

Table 1: Effect of Fusarium sp. C39 Biotransformation on Saponin Aglycone Content

Compound Fermentation Type % Increase Source
Diosgenin Liquid 39.00% frontiersin.orgnih.gov
Pennogenin Liquid 288.64% frontiersin.orgnih.gov
Diosgenin Solid-State 62.67% semanticscholar.org

Cell Culture and Metabolic Engineering Strategies

Plant cell culture and metabolic engineering offer a highly controlled and sustainable alternative for the production of valuable phytochemicals like Chonglou Saponin VII. Understanding the natural biosynthetic pathway of the compound is fundamental to developing these strategies.

Recent studies have elucidated that the primary site of Chonglou Saponin VII synthesis in Paris polyphylla is not the rhizome, where it accumulates, but the leaves. doaj.orgfrontiersin.org The saponin is synthesized within the mesophyll cells and subsequently transported to the rhizome via the plant's vascular tissues. doaj.orgfrontiersin.org Furthermore, research has demonstrated that higher light intensity can promote the synthesis of Chonglou Saponin VII in the leaves. doaj.orgfrontiersin.org This knowledge is crucial for the development of effective plant cell culture systems, suggesting that leaf-derived cells or tissues would be the most appropriate explants for initiating cultures aimed at producing this compound.

Metabolic engineering focuses on modifying the genetic and regulatory processes within an organism to increase the production of a target compound. For steroidal saponins, this typically involves engineering the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the isoprenoid precursors for all terpenoids. While specific metabolic engineering of the Chonglou Saponin VII pathway is an emerging area, strategies from related fields can be informative. For instance, in yeast, combinatorial integration of genes in the mevalonate pathway has been used to optimize metabolic flux towards the production of other terpenoids. nih.gov This approach involves the overexpression of key enzymes to boost the supply of precursors. nih.gov Applying a similar strategy to Paris polyphylla cell cultures could enhance the yield of Chonglou Saponin VII.

Table 2: Potential Metabolic Engineering Targets for Enhanced Saponin Production

Pathway Gene/Enzyme Target Strategy Rationale
Mevalonate (MVA) Pathway erg10 (Acetyl-CoA C-acetyltransferase) Overexpression Increase precursor supply
Mevalonate (MVA) Pathway erg13 (HMG-CoA synthase) Overexpression Increase precursor supply
Mevalonate (MVA) Pathway tHMG1 (HMG-CoA reductase) Overexpression Overcome rate-limiting step
Mevalonate (MVA) Pathway erg12 (Mevalonate kinase) Overexpression Enhance downstream flux
Saponin Biosynthesis Cycloartenol synthase Overexpression Drive flux towards sterol backbone
Saponin Biosynthesis Cytochrome P450s / UGTs Overexpression Enhance specific modification/glycosylation steps

Molecular Mechanisms of Action of Chonglou Saponin Vii: in Vitro and Cellular Studies

Mechanisms of Cellular Apoptosis Induction

Chonglou Saponin (B1150181) VII has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is orchestrated through a series of interconnected molecular events, primarily involving the activation of caspases, disruption of mitochondrial function, regulation of key apoptotic proteins, and the generation of reactive oxygen species.

Caspase-Dependent Apoptosis Pathways (Caspase-3, Caspase-9 Activation)

A primary mechanism by which Chonglou Saponin VII induces apoptosis is through the activation of the caspase cascade, a family of cysteine proteases that execute the cell death program. Research has consistently shown that treatment with Chonglou Saponin VII leads to the cleavage and activation of key initiator and executioner caspases.

Specifically, studies have highlighted the activation of Caspase-9, an initiator caspase associated with the intrinsic or mitochondrial apoptotic pathway. nih.govmedchemexpress.com Following an apoptotic stimulus, Caspase-9 is activated and subsequently cleaves and activates downstream executioner caspases, most notably Caspase-3. nih.govmedchemexpress.combohrium.com The activation of Caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. In human cervical cancer (HeLa) cells, treatment with Chonglou Saponin VII resulted in a significant increase in the protein levels of cleaved Caspase-9 and cleaved Caspase-3. nih.gov This activation was confirmed to be essential for the apoptotic process, as pre-treatment with a pan-caspase inhibitor, Z-VAD-FMK, minimized the activation of these caspases. nih.gov Similar findings were observed in adriamycin-resistant human leukemia cells (K562/ADR) and pancreatic ductal adenocarcinoma (PDAC) cells, where the compound triggered the cleavage of both Caspase-9 and Caspase-3. medchemexpress.combohrium.comresearchgate.net

Mitochondrial Membrane Potential Alterations and Cytochrome c Release

The intrinsic apoptotic pathway is heavily reliant on the mitochondria. Chonglou Saponin VII has been shown to directly target mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential (MMP). medchemexpress.comnih.govresearchgate.net The loss of MMP is a crucial early event in apoptosis, indicating mitochondrial dysfunction. nih.gov

This disruption of the mitochondrial membrane facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov One of the most critical of these factors is Cytochrome c. medchemexpress.comnih.gov In its normal function, Cytochrome c is a component of the electron transport chain. However, upon its release into the cytosol, it binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-Caspase-9 to form the apoptosome, which in turn activates Caspase-9, thus initiating the caspase cascade. Studies on K562/ADR cells demonstrated that Chonglou Saponin VII treatment attenuated the MMP and increased the expression of cytosolic Cytochrome c. medchemexpress.comnih.gov

Regulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2, PARP-1)

The integrity of the mitochondrial membrane and the subsequent release of Cytochrome c are tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). nih.gov The ratio of these proteins is a critical determinant of cell fate. nih.gov

Chonglou Saponin VII has been found to modulate this crucial ratio in favor of apoptosis. In HeLa cells, K562/ADR cells, and PDAC cells, treatment with the saponin resulted in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govmedchemexpress.combohrium.comnih.gov This shift in the Bax/Bcl-2 ratio permeabilizes the outer mitochondrial membrane, facilitating the release of Cytochrome c.

Furthermore, the activation of executioner caspases like Caspase-3 leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP-1). medchemexpress.combohrium.com PARP-1 is an enzyme involved in DNA repair. Its cleavage by Caspase-3 is a classic hallmark of apoptosis, rendering the enzyme inactive and preventing DNA repair, thus ensuring the completion of the apoptotic process. Chonglou Saponin VII treatment has been shown to induce the cleavage of PARP-1 in various cancer cell lines. medchemexpress.combohrium.com

Cell LineKey FindingAffected ProteinsReference
HeLa (Human Cervical Cancer)Increased apoptosis through the intrinsic pathway.&uarr; Cleaved Caspase-9, &uarr; Cleaved Caspase-3, &uarr; Bax, &darr; Bcl-2 nih.gov
K562/ADR (Adriamycin-Resistant Human Leukemia)Induced apoptosis via Akt/MAPK pathway and mitochondrial disruption.&uarr; Bax, &uarr; Cytochrome c, &darr; Bcl-2, &darr; Caspase-9, &darr; Caspase-3, &darr; PARP-1 medchemexpress.comnih.gov
PDAC (Pancreatic Ductal Adenocarcinoma) Cells (BxPC-3, PANC-1, Capan-2)Induced pyroptosis and apoptosis via ROS/Bax signaling.&uarr; Cleaved Caspase-3, &uarr; Cleaved PARP-1, &uarr; Bax, &uarr; Cleaved Caspase-9 bohrium.comresearchgate.net
HEL (Human Erythroleukemia)Induced caspase-dependent apoptosis via the mitochondrial pathway.&uarr; Bid, &uarr; Bim, &uarr; Caspase-3, &darr; Bcl-2, &darr; PARP nih.gov

Reactive Oxygen Species (ROS) Generation and Signaling Crosstalk

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. mdpi.comnih.gov Several studies have implicated the generation of ROS as a key mechanism in Chonglou Saponin VII-induced cell death. bohrium.comresearchgate.net

In PDAC cells, Chonglou Saponin VII was shown to elevate the accumulation of intracellular ROS. bohrium.comresearchgate.net This increase in ROS appears to be a critical upstream event that stimulates the Bax and Caspase-3/GSDME pathway, leading to a form of inflammatory programmed cell death called pyroptosis, as well as apoptosis. bohrium.com The significance of ROS in this process was highlighted by experiments using the ROS scavenger N-acetyl cysteine (NAC). Pre-treatment with NAC suppressed the cleavage of Caspase-9 and Caspase-3 and ultimately reversed the cell death induced by Chonglou Saponin VII, confirming that ROS generation is a crucial signaling event. bohrium.comresearchgate.net This interplay between ROS and the mitochondrial pathway demonstrates a significant signaling crosstalk in the compound's mechanism of action. bohrium.comnih.gov

Regulation of Cell Cycle Progression

Beyond inducing apoptosis, Chonglou Saponin VII also exerts its anti-proliferative effects by interfering with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Induction of G0/G1 Cell Cycle Arrest

Research has shown that Chonglou Saponin VII can cause a significant arrest of cancer cells in the G0/G1 phase of the cell cycle. medchemexpress.comnih.gov The G1 phase is a period of cell growth before DNA replication (S phase), and the G0 phase is a quiescent state. Arresting cells in this phase prevents them from entering the S phase, thereby inhibiting DNA synthesis and cell proliferation.

In K562/ADR cells, treatment with Chonglou Saponin VII led to a significant suppression of cell proliferation by inducing cell cycle arrest in the G0/G1 phase. medchemexpress.comnih.gov This arrest was associated with a marked decrease in the expression of key regulatory proteins of the G1 phase, including Cyclin D1, CDK2, CDK4, and CDK6. nih.gov Cyclins and cyclin-dependent kinases (CDKs) are essential for driving the cell through the different phases of the cell cycle, and their downregulation effectively halts this progression. frontiersin.org

Cell LineEffect on Cell CycleAffected ProteinsReference
K562/ADR (Adriamycin-Resistant Human Leukemia)Induction of G0/G1 phase arrest.&darr; Cyclin B1/D1, &darr; CDK2/4/6 nih.gov
HEL (Human Erythroleukemia)Induction of S phase arrest.Not Specified nih.gov

Induction of S Phase Cell Cycle Arrest

Chonglou Saponin VII has been shown to exert anti-proliferative effects by inducing cell cycle arrest, with some studies specifically indicating an arrest in the S phase. In human erythroleukemia (HEL) cells, treatment with Chonglou Saponin VII led to a halt in the S phase of the cell cycle. nih.gov This arrest is part of the compound's broader anti-leukemic activity, which also involves the regulation of the mitochondrial pathway leading to apoptosis. nih.gov The induction of S phase arrest prevents cells from completing DNA replication, thereby inhibiting cell division and proliferation. nih.gov While some studies in other cell types, such as adriamycin-resistant human leukemia cells (K562/ADR), have reported a G0/G1 phase arrest, the evidence in HEL cells points towards a distinct S phase blockade. nih.govscilit.com

The progression of the cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). semanticscholar.org The S phase specifically is controlled by the Cyclin A/CDK2 complex, and its inhibition can lead to S phase arrest. semanticscholar.org

Process Key Proteins Modulated Observed Effect of Chonglou Saponin VII Cell Model
Cell CycleNot explicitly detailed for S-PhaseInduction of S phase arrestHuman Erythroleukemia (HEL) cells nih.gov

Modulation of Key Intracellular Signaling Pathways

Chonglou Saponin VII has been found to modulate several critical intracellular signaling pathways that are integral to cell survival, proliferation, inflammation, and angiogenesis.

Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mdpi.commdpi.com In vitro studies have demonstrated that Chonglou Saponin VII can significantly inhibit this pathway. In human umbilical vein endothelial cells (HUVEC), Chonglou Saponin VII was shown to inhibit the protein expression associated with the PI3K/Akt/mTOR signaling pathway as part of its anti-angiogenic effects. nih.gov

Further mechanistic studies have confirmed these findings. In adriamycin-resistant human leukemia cells (K562/ADR), the compound decreased the protein expression levels of phosphorylated Akt (p-Akt). nih.govmedchemexpress.com Similarly, in non-small-cell lung cancer (NSCLC) cells, Chonglou Saponin VII was found to downregulate the phosphorylation of mTOR. cjnmcpu.com In PARP inhibitor-resistant ovarian cancer cells, the compound was also found to interfere with the VEGFR2/FAK/AKT/GSK3β signaling pathway. nih.gov This consistent downregulation of key components of the PI3K/Akt/mTOR cascade underscores one of the primary mechanisms of Chonglou Saponin VII's cellular activity.

Pathway Key Proteins Modulated Observed Effect of Chonglou Saponin VII Cell Model
PI3K/Akt/mTORPI3K, Akt, mTORInhibition of protein expressionHUVEC nih.gov
p-AktDecreased expressionK562/ADR cells nih.govmedchemexpress.com
p-mTORDownregulated phosphorylationNSCLC cells (H460 and PC9) cjnmcpu.com
AktInterference with signalingOvarian cancer cells nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and apoptosis. nih.govmdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. mdpi.com

Chonglou Saponin VII has been identified as a modulator of this pathway. In studies using human keratinocyte (HaCaT) cells, a model for psoriasis research, Chonglou Saponin VII was found to suppress the STAT3/NF-κB signaling pathway. nih.gov This inhibitory action helps to regulate inflammation and hyperproliferation in these cells. nih.gov The modulation of the NF-κB pathway is a key component of the compound's anti-inflammatory effects. nih.gov

Pathway Key Proteins Modulated Observed Effect of Chonglou Saponin VII Cell Model
NF-κB SignalingNF-κBSuppression of the signaling pathwayHuman Keratinocytes (HaCaT) nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The STAT3 pathway is another critical signaling cascade involved in cell proliferation, survival, and inflammation. nih.gov Research indicates that Chonglou Saponin VII can effectively inhibit this pathway. In HUVEC cells, the compound was observed to inhibit protein expression within the JAK2-STAT3 signaling pathway, contributing to its anti-angiogenic properties. nih.gov

Furthermore, in studies on human keratinocytes, Chonglou Saponin VII was shown to attenuate inflammation by regulating the STAT3/NF-κB signaling cascade. nih.gov The activation of STAT3 is known to exacerbate inflammatory conditions by promoting the proliferation of keratinocytes and the production of pro-inflammatory cytokines. nih.gov By inhibiting this pathway, Chonglou Saponin VII demonstrates a potent anti-inflammatory and anti-proliferative mechanism at the cellular level. nih.gov

Pathway Key Proteins Modulated Observed Effect of Chonglou Saponin VII Cell Model
JAK2-STAT3 SignalingJAK2, STAT3Inhibition of protein expressionHUVEC nih.gov
STAT3/NF-κB SignalingSTAT3Suppression of the signaling pathwayHuman Keratinocytes (HaCaT) nih.gov

Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα)/Extracellular Matrix Protein 1 (ECM1)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Axis

A highly specific mechanism of action for Chonglou Saponin VII has been identified in the context of drug-resistant ovarian cancer. Studies have shown that the compound can reverse resistance to PARP inhibitors by modulating the RORα/ECM1/VEGFR2 signaling axis. nih.govijbs.com

In this mechanism, Chonglou Saponin VII was found to bind to and stabilize the expression of the nuclear receptor RORα. nih.gov The stabilization of RORα, in turn, leads to the inhibition of its downstream target, ECM1. nih.gov This subsequently interferes with the VEGFR2 signaling pathway, which is critical for tumor angiogenesis. nih.govijbs.com By disrupting this axis, Chonglou Saponin VII can hinder glycolysis and angiogenesis in PARP inhibitor-resistant ovarian cancer cells, demonstrating a novel therapeutic potential. nih.gov

Pathway Key Proteins Modulated Observed Effect of Chonglou Saponin VII Cell Model
RORα/ECM1/VEGFR2 AxisRORαBinds to and stabilizes expressionPARPi-resistant ovarian cancer cells nih.gov
ECM1InhibitionPARPi-resistant ovarian cancer cells nih.gov
VEGFR2Interference with signaling pathwayPARPi-resistant ovarian cancer cells nih.govijbs.com

Glycogen Synthase Kinase-3 Beta (GSK-3β)/Beta-Catenin Signaling Pathway

The GSK-3β/β-catenin pathway plays a significant role in cell proliferation, differentiation, and the epithelial-to-mesenchymal transition (EMT), a process involved in cancer cell invasion. selleck.cnmdpi.com In the absence of specific signals, GSK-3β phosphorylates β-catenin, targeting it for degradation. nih.gov Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, activating target gene transcription. nih.gov

Chonglou Saponin VII has been shown to inhibit the invasion of ovarian cancer cells by targeting the GSK-3β/β-catenin signaling pathway. selleck.cn Research has also indicated that the compound interferes with the GSK3β signaling pathway downstream of VEGFR2 in the context of reversing PARP inhibitor resistance in ovarian cancer. nih.gov This suggests that the modulation of the GSK-3β/β-catenin pathway is another important facet of the molecular action of Chonglou Saponin VII.

Pathway Key Proteins Modulated Observed Effect of Chonglou Saponin VII Cell Model
GSK-3β/β-Catenin SignalingGSK-3β, β-CateninInhibition of the signaling pathwayOvarian cancer cells selleck.cn
GSK-3βInterference with signalingOvarian cancer cells nih.gov

Hippo Signaling Pathway Activation

Chonglou Saponin VII has been identified as a direct activator of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and tumor suppression. nih.govmdpi.com Dysregulation of this pathway is often linked to a poor prognosis in many cancers. nih.govresearchgate.net

In human breast cancer (BC) cell lines (MDA-MB-231, MDA-MB-436, and MCF-7), PSVII treatment led to the inhibition of Yes-associated protein (YAP), a key downstream transcriptional effector of the Hippo pathway. nih.govresearchgate.net PSVII was observed to decrease both the expression and nuclear translocation of YAP. nih.gov This effect is mediated by the activation of Large Tumor Suppressor Kinase 1 (LATS1), an upstream kinase that phosphorylates YAP, leading to its cytoplasmic retention and degradation. nih.gov

Further investigation revealed that PSVII promotes the formation of the LATS1 activation complex. Immunoprecipitation experiments showed that PSVII enhances the interaction between LATS1 and its activators, Mammalian STE20-like protein kinase 2 (MST2) and MOB kinase activator 1 (MOB1). nih.govnih.gov Molecular docking, microscale thermophoresis, and drug affinity responsive targeting stability assays confirmed a direct, high-affinity binding between PSVII and the MST2-MOB1-LATS1 ternary complex. nih.govnih.gov This direct interaction activates LATS1, which in turn phosphorylates and inactivates YAP, thereby inhibiting its pro-proliferative and anti-apoptotic functions. nih.gov

Table 1: Effect of Chonglou Saponin VII on the Hippo Signaling Pathway in Breast Cancer Cells

Cell LinesKey Molecular EventsOutcomeReference
MDA-MB-231, MDA-MB-436, MCF-7Direct binding to MST2-MOB1-LATS1 complex.Activation of LATS1. nih.gov
Enhanced interaction of LATS1 with MST2 and MOB1.Upregulation of pYAP (Ser127). nih.gov
Downregulation of total YAP expression and nuclear translocation. nih.govresearchgate.net
Inhibition of cell proliferation and colony formation. nih.govnih.gov
Induction of autophagy. nih.gov

P-glycoprotein (P-gp) Efflux Pump Inhibition

P-glycoprotein (P-gp), encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, conferring multidrug resistance (MDR). nih.govnih.gov Chonglou Saponin VII has demonstrated the ability to inhibit the function and expression of P-gp, thereby reversing the MDR phenotype.

In adriamycin-resistant human breast cancer cells (MCF-7/ADR), treatment with PSVII led to a significant reduction in both the expression and activity of P-gp. nih.govnih.gov This inhibition of the efflux pump results in the intracellular accumulation of chemotherapeutic agents like adriamycin. researchgate.net By downregulating the expression of the MDR1 gene, PSVII effectively dismantles a key mechanism of chemoresistance in these cells. nih.gov This action restores the sensitivity of resistant cancer cells to chemotherapy, suggesting that PSVII acts as a potent modulator of drug resistance. nih.gov

Table 2: Effect of Chonglou Saponin VII on P-glycoprotein (P-gp)

Cell LineMechanismOutcomeReference
MCF-7/ADR (Adriamycin-resistant breast cancer)Downregulation of MDR1 gene expression.Reduced P-gp protein levels and transport activity. nih.govnih.gov
Increased intracellular accumulation of P-gp substrates (e.g., adriamycin). researchgate.net
K562/ADR (Adriamycin-resistant leukemia)Inhibition of P-gp.Reversal of multidrug resistance. medchemexpress.com

Induction of Autophagy in Cellular Systems

Autophagy is a catabolic process where cells degrade and recycle their own components, a mechanism that can either promote cell survival or lead to cell death depending on the context. waocp.orgcjnmcpu.com Chonglou Saponin VII has been shown to induce autophagy in various cancer cell lines through multiple signaling pathways. nih.govmedchemexpress.comnih.gov

In breast cancer cells, the induction of autophagy by PSVII is directly linked to its activation of the Hippo pathway. nih.gov The inhibition of YAP, a known regulator of autophagy, was shown to be a critical step. Overexpression of YAP was found to markedly attenuate the PSVII-induced autophagy, confirming the role of the Hippo-YAP axis in this process. nih.govresearchgate.net The formation of autophagosomes was confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form, LC3-II, and an increase in Beclin 1 levels. nih.gov

In non-small-cell lung cancer (NSCLC) cells (H460 and PC9), PSVII acts as a direct activator of AMP-activated protein kinase (AMPK), a key energy sensor in cells. cjnmcpu.comnih.gov Computational and biochemical assays confirmed that PSVII binds directly to AMPK, stabilizing its active conformation. cjnmcpu.comnih.gov Activated AMPK then induces autophagy, which contributes to the inhibition of NSCLC cell growth. nih.gov Furthermore, PSVII induces robust autophagy in adriamycin-resistant leukemia cells (K562/ADR). medchemexpress.com

Table 3: Autophagy Induction by Chonglou Saponin VII

Cell LinesAssociated PathwayKey Molecular MarkersOutcomeReference
MDA-MB-231, MDA-MB-436, MCF-7 (Breast Cancer)Hippo-YAP SignalingIncreased LC3-II, Increased Beclin 1, Decreased p62Inhibition of cell proliferation nih.gov
H460, PC9 (Non-Small-Cell Lung Cancer)AMPK ActivationActivation of AMPK, Inhibition of mTOR signalingInhibition of cell growth cjnmcpu.comnih.gov
K562/ADR (Adriamycin-resistant Leukemia)Not specifiedNot specifiedInduction of robust autophagy medchemexpress.com
A549 (Lung Cancer)Not specifiedIncreased LC3-II, Increased Beclin 1Induction of autophagy waocp.org

Investigation of Resistance Reversal Mechanisms

A significant aspect of Chonglou Saponin VII's therapeutic potential lies in its ability to reverse resistance to various cancer therapies, thereby re-sensitizing resistant cells to treatment.

Poly (ADP-ribose) polymerase inhibitors (PARPis) are a class of targeted therapies effective in cancers with deficiencies in DNA repair, such as those with BRCA mutations. However, acquired resistance is a major clinical challenge. nih.govmdpi.com Studies have shown that PSVII can effectively reverse resistance to PARPis in ovarian cancer. nih.govnih.gov

The mechanism involves the regulation of tumor angiogenesis and glycolysis. nih.govijbs.com In PARPi-resistant ovarian cancer cells, PSVII was found to directly bind to and stabilize the retinoic acid receptor-related orphan receptor alpha (RORα). nih.govnih.gov This action inhibits the downstream signaling cascade involving extracellular matrix 1 (ECM1) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov By disrupting the RORα/ECM1/VEGFR2 axis, PSVII hinders glycolysis and angiogenesis in the resistant cells, thereby overcoming PARPi resistance and acting synergistically with PARP inhibitors to enhance their anti-tumor effects. nih.gov

Chonglou Saponin VII has been shown to significantly enhance the efficacy of conventional chemotherapeutic drugs, most notably adriamycin (also known as doxorubicin), in resistant cancer cells. nih.govmedchemexpress.com In adriamycin-resistant breast cancer cells (MCF-7/ADR), co-treatment with a low concentration of PSVII re-sensitized the cells to the cytotoxic effects of adriamycin. nih.gov

This synergistic effect is largely attributed to the aforementioned inhibition of the P-gp efflux pump, which increases the intracellular concentration of adriamycin. researchgate.netnih.gov In addition to P-gp inhibition, PSVII also promotes apoptosis in these resistant cells. nih.gov In vivo studies using a xenograft model of MCF-7/ADR tumors in nude mice confirmed that the intravenous administration of PSVII significantly enhanced the anti-cancer efficacy of adriamycin. nih.govmedchemexpress.com

The development of a multidrug-resistant (MDR) phenotype is a primary obstacle to successful cancer chemotherapy, allowing cancer cells to survive treatment with a variety of structurally and mechanistically different drugs. nih.govfrontiersin.org Chonglou Saponin VII has been identified as a promising agent for reversing the MDR phenotype in cancer cells. nih.govscilit.com

The primary mechanism for this reversal is the inhibition of P-glycoprotein, as detailed previously. nih.gov By suppressing P-gp expression and function in MDR cell lines like MCF-7/ADR, PSVII restores their vulnerability to chemotherapeutic agents. nih.govnih.gov Furthermore, PSVII concurrently triggers apoptosis in these resistant cells, augmenting the reversal effect. nih.gov This dual action of blocking the resistance mechanism while simultaneously inducing cell death makes PSVII an effective agent for combating MDR in cancers such as breast cancer. nih.gov

Broad-Spectrum Cellular Proliferation Inhibition Across Cancer Cell Lines

Chonglou Saponin VII exhibits a notable capacity to suppress the growth of diverse cancer cell lines, indicating its potential as a broad-spectrum anticancer compound. The following subsections detail its effects on specific cancer cell lines.

In the context of leukemia, Chonglou Saponin VII has shown potent inhibitory effects on adriamycin-resistant human leukemia cells (K562/ADR). Research indicates that it inhibits the growth of these cells in a dose-dependent manner. nih.govmedchemexpress.com The mechanism of action involves the induction of cell cycle arrest in the G0/G1 phase and the promotion of apoptosis. nih.gov This is achieved through the regulation of the Akt/MAPK signaling pathway and the inhibition of P-glycoprotein, a key protein in multidrug resistance. nih.gov

Similarly, in human erythroleukemia (HEL) cells, Chonglou Saponin VII has been found to inhibit cell viability in a dose-dependent fashion. nih.gov A study determined the half-maximal inhibitory concentration (IC50) for HEL cells to be 0.667µM. nih.gov The compound induces S phase cell cycle arrest and apoptosis through the mitochondrial membrane signaling pathway. nih.gov

Table 1: Inhibitory Effects of Chonglou Saponin VII on Leukemia Cell Lines

Cell Line Key Findings IC50 Value
K562/ADR Dose-dependent growth inhibition, G0/G1 cell cycle arrest, apoptosis induction via Akt/MAPK pathway and P-glycoprotein inhibition. nih.govmedchemexpress.com Not explicitly stated
HEL Dose-dependent inhibition of cell viability, S phase cell cycle arrest, apoptosis induction via mitochondrial pathway. nih.gov 0.667µM nih.gov

While direct studies on cisplatin-resistant (SKOV3/DDP) ovarian cancer cells are limited, research on PARP inhibitor-resistant (PARPi-R) SKOV3 cells provides valuable insights. Chonglou Saponin VII has been shown to effectively inhibit the proliferation, migration, and invasion of SKOV3 PARPi-R cells. nih.gov It also promotes apoptosis in these resistant cells, suggesting its potential to overcome drug resistance in ovarian cancer. nih.govnih.govijbs.comijbs.com The compound appears to exert its effects by hindering glycolysis and angiogenesis in the resistant cells. nih.govijbs.comijbs.com

Chonglou Saponin VII demonstrates significant growth inhibitory effects on human cervical cancer Hela cells. nih.govnih.govspringermedizin.de Studies have reported that it suppresses the proliferation of Hela cells in a concentration-dependent manner, with a calculated IC50 value of 2.62 ± 0.11 μM. nih.govnih.govspringermedizin.de The underlying mechanism involves the induction of apoptosis through an intrinsic pathway, characterized by the upregulation of cleaved caspase-3 and caspase-9. nih.govspringermedizin.de

The inhibitory effects of Chonglou Saponin VII have been extensively studied in various breast cancer cell lines. It has been shown to inhibit the proliferation of MDA-MB-231, MDA-MB-436, and MCF-7 cells in a concentration-dependent manner. nih.gov The IC50 values for these cell lines were determined to be 3.16 μM, 3.45 μM, and 2.86 μM, respectively. nih.gov Furthermore, in adriamycin-resistant MCF-7/ADR cells, Chonglou Saponin VII has been observed to reverse multidrug resistance by inhibiting P-glycoprotein and augmenting apoptosis. nih.gov

Table 2: Inhibitory Effects of Chonglou Saponin VII on Breast Cancer Cell Lines

Cell Line IC50 Value Key Findings
MDA-MB-231 3.16 μM nih.gov Concentration-dependent proliferation inhibition. nih.gov
MDA-MB-436 3.45 μM nih.gov Concentration-dependent proliferation inhibition. nih.gov
MCF-7 2.86 μM nih.gov Concentration-dependent proliferation inhibition. nih.gov
MCF-7/ADR Not explicitly stated Reverses multidrug resistance via P-glycoprotein inhibition and apoptosis augmentation. nih.gov

In the case of adriamycin-resistant hepatocellular carcinoma (HepG2/ADR) cells, Chonglou Saponin VII has been shown to enhance their sensitivity to adriamycin. nih.govsci-hub.se It increases the proliferation inhibitory rate in a dose-dependent manner when used in combination with adriamycin. nih.govsci-hub.se The mechanism involves the modulation of the PI3K/AKT/MAPK signaling pathway, leading to increased intracellular accumulation of adriamycin and enhanced apoptosis. nih.govsci-hub.se

Chonglou Saponin VII has been found to suppress the proliferation and induce apoptosis in human colorectal cancer cells, including the HCT-116 cell line. nih.gov An MTT assay revealed an IC50 value of 3.50 ± 0.79 μM for the growth inhibition of HCT-116 cells. nih.gov

Lung Cancer Cell Lines

In vitro studies have demonstrated that Chonglou Saponin VII, also referred to as Paris saponin VII (PS VII), exhibits significant anti-cancer activity against human lung cancer cell lines, particularly the A549 cell line. nih.govresearchgate.net The compound has been shown to inhibit the viability, migration, and invasion of A549 cells in a concentration-dependent manner. researchgate.net

The anti-metastatic effects are attributed to its ability to modulate key enzymes involved in the degradation of the extracellular matrix. researchgate.net Specifically, Chonglou Saponin VII reduces the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). researchgate.net This inhibition is achieved by elevating the expression of their natural inhibitors, tissue inhibitor of metalloproteinases 1 and 2 (TIMP1/2). researchgate.net Furthermore, research indicates that Chonglou Saponin VII induces apoptosis and causes cell cycle arrest in A549 cells. nih.gov These findings suggest a multi-faceted mechanism of action against lung cancer cells, targeting both cell death pathways and metastatic potential. nih.govresearchgate.net

Table 1: Effects of Chonglou Saponin VII on Lung Cancer Cell Line A549

Cell Line Effect Mechanism of Action Citation(s)
A549 Inhibition of cell migration and invasion Reduced activity of MMP-2 and MMP-9; Increased expression of TIMP1 and TIMP2. researchgate.net

Gastric Cancer Cell Lines

While the source plant of Chonglou Saponin VII, Rhizoma Paridis Chonglou, has been traditionally applied in the context of digestive system carcinomas, specific in vitro studies detailing the direct effects of isolated Chonglou Saponin VII on gastric cancer cell lines such as SGC-7901 or MKN-45 were not identified in the performed search. nih.gov Research on other saponins (B1172615) from the same plant, such as Paris Saponin I, has shown activity against the SGC-7901 gastric cancer cell line, but these findings cannot be directly attributed to Chonglou Saponin VII. nih.gov

Anti-Inflammatory and Immunomodulatory Effects at the Cellular Level

Chonglou Saponin VII has demonstrated notable anti-inflammatory and immunomodulatory properties in cellular models, particularly in studies involving keratinocytes.

In studies using the human keratinocyte cell line HaCaT to model psoriasis, Chonglou Saponin VII (PSVII) was shown to effectively attenuate characteristics of psoriatic inflammation. nih.gov The compound inhibited the hyperproliferation of these skin cells, a hallmark of psoriasis. nih.gov Mechanistically, PSVII was found to suppress the STAT3/NF-κB signaling pathway, which is a critical pathway in the pathogenesis of psoriasis-associated inflammation. nih.gov It also modulated pyroptosis, a form of inflammatory cell death, by reducing the expression of key proteins like NLRP3, Caspase-1, and Gasdermin D (GSDMD). nih.gov

A key aspect of Chonglou Saponin VII's anti-inflammatory effect is its ability to modulate the expression of cytokines. In cellular models of psoriasis, the compound significantly reduced the expression of pro-inflammatory cytokines. nih.gov Treatment with PSVII led to decreased levels of Interleukin-18 (IL-18) and Interleukin-1β (IL-1β), both of which are products of the pyroptosis pathway and central to psoriatic inflammation. nih.gov

Table 2: Anti-Inflammatory and Immunomodulatory Effects of Chonglou Saponin VII on HaCaT Keratinocytes

Cellular Model Effect Mechanism of Action Citation(s)
HaCaT (Psoriasis model) Attenuation of inflammation Inhibition of keratinocyte hyperproliferation; Suppression of the STAT3/NF-κB signaling pathway. nih.gov
HaCaT (Psoriasis model) Modulation of pyroptosis Reduced expression of NLRP3, Caspase-1, and GSDMD. nih.gov

Antibacterial and Antioxidant Activities in Cellular Models

The source of Chonglou Saponin VII, Rhizoma Paridis Chonglou, has been used in traditional medicine for treating microbial infections. nih.gov Saponins as a class of compounds are known to exert antibacterial effects, often by interacting with and disrupting the integrity of bacterial cell membranes. mdpi.com However, specific in vitro studies confirming the direct antibacterial activity of isolated Chonglou Saponin VII against specific bacterial strains were not available in the conducted search.

Modulation of Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is a biological process that allows epithelial cells to gain migratory and invasive properties, playing a key role in cancer metastasis. scirp.org Chonglou Saponin VII has been shown to interfere with processes that are fundamental to EMT-driven metastasis. researchgate.net In studies on the A549 lung cancer cell line, the compound's ability to inhibit cell invasion is linked to its downregulation of matrix metalloproteinases MMP-2 and MMP-9. researchgate.net These enzymes are critical for degrading the extracellular matrix, which is a necessary step for mesenchymal-like cells to invade surrounding tissues. nih.gov By inhibiting these enzymes, Chonglou Saponin VII effectively modulates the outcomes of the EMT process, demonstrating a potential to reduce the metastatic capability of cancer cells. researchgate.net

Structure Activity Relationship Sar and Computational Studies of Chonglou Saponin Vii

Elucidation of Structural Determinants for Biological Activity

The biological activity of Chonglou Saponin (B1150181) VII, also known as Paris Saponin VII (PSVII), is intrinsically linked to its unique steroidal structure. This structure consists of a steroidal aglycone core with a complex oligosaccharide chain attached. The nature and configuration of this sugar chain, along with the steroidal backbone, are critical determinants of its bioactivity, particularly its anticancer effects.

Research has demonstrated that Chonglou Saponin VII exhibits potent cytotoxic effects against a range of cancer cell lines. nih.govnih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, through various cellular pathways. nih.gov For instance, in human cervical cancer HeLa cells, Chonglou Saponin VII was found to upregulate the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This suggests that the compound triggers the intrinsic apoptotic pathway.

The antiproliferative activity of Chonglou Saponin VII has been quantified in several studies, with the half-maximal inhibitory concentration (IC50) values varying across different cancer cell lines. This variation highlights the specificity of its action and provides clues to the structural features that may favor interaction with cellular targets in certain types of cancer. For example, in breast cancer cell lines, the IC50 values were determined to be 3.16 μM for MDA-MB-231, 3.45 μM for MDA-MB-436, and 2.86 μM for MCF-7. nih.gov In human cervical cancer HeLa cells, the IC50 value was reported to be 2.62 ± 0.11 μM. nih.gov

The presence and composition of the sugar moieties are known to be crucial for the biological activities of saponins (B1172615). These sugar chains can influence the compound's solubility, cell membrane permeability, and its ability to interact with specific receptors or enzymes. While detailed structure-activity relationship studies specifically modifying the structure of Chonglou Saponin VII are limited, the existing data on its potent and selective anticancer activity underscores the importance of its intact glycosidic structure for its therapeutic effects.

Table 1: Anticancer Activity of Chonglou Saponin VII in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (μM) Reference
MDA-MB-231 Breast Cancer 3.16 nih.gov
MDA-MB-436 Breast Cancer 3.45 nih.gov
MCF-7 Breast Cancer 2.86 nih.gov
HeLa Cervical Cancer 2.62 ± 0.11 nih.gov

Molecular Docking and Binding Interaction Analyses (e.g., with RORα)

Recent research has identified the retinoic acid receptor-related orphan receptor alpha (RORα) as a direct target of Chonglou Saponin VII. This interaction is significant as RORα is a nuclear receptor that plays a role in regulating various physiological processes, and its dysregulation has been implicated in cancer.

A 2024 study demonstrated that Chonglou Saponin VII directly binds to and stabilizes the RORα protein. This interaction was shown to be crucial for the compound's ability to reverse resistance to PARP inhibitors in ovarian cancer. The study found that by binding to RORα, Chonglou Saponin VII hinders glycolysis and angiogenesis in PARP inhibitor-resistant ovarian cancer cells. This effect is mediated through the RORα/ECM1/VEGFR2 signaling axis.

Molecular docking studies have provided a computational model of the interaction between Chonglou Saponin VII and RORα. These in silico analyses help to visualize the binding mode and identify the specific amino acid residues within the RORα ligand-binding domain that are crucial for the interaction. While the precise binding energy and specific interacting residues from a dedicated docking study on Chonglou Saponin VII and RORα are not detailed in the currently available literature, the experimental evidence strongly supports a direct and functionally relevant binding event. The stabilization of RORα protein expression upon binding with Chonglou Saponin VII suggests a high-affinity interaction that influences the receptor's conformation and activity.

Computational Modeling for Predictive Efficacy

While molecular docking studies have been employed to understand the binding interactions of Chonglou Saponin VII with its protein targets, comprehensive computational modeling for the predictive efficacy of this specific compound, such as through Quantitative Structure-Activity Relationship (QSAR) models, is not extensively documented in publicly available research.

QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties and structural features. The development of a robust QSAR model for Chonglou Saponin VII would require a dataset of structurally diverse analogues and their corresponding biological activities. Such models could then be used to predict the efficacy of novel, untested derivatives, thereby guiding the synthesis of more potent and selective therapeutic agents.

Although the direct application of predictive computational models to Chonglou Saponin VII's efficacy is not yet a prominent feature in the literature, the foundational data from its observed biological activities and initial computational studies provide a strong basis for the future development of such models. These future in silico studies will be invaluable in optimizing the therapeutic potential of Chonglou Saponin VII and its derivatives.

Q & A

Q. What experimental methodologies are commonly used to evaluate the cytotoxic effects of CS VII in cancer cell lines?

Answer: Standard protocols include the MTT assay to measure cell viability, flow cytometry for apoptosis detection (using Annexin V/PI staining), and Hoechst 33342/PI staining to distinguish necrotic vs. apoptotic cells. For example, studies on cervical cancer Hela cells reported an IC50 of 2.62 ± 0.11 μM using MTT . Caspase activation (e.g., cleaved caspase-3/9) and Bax/Bcl-2 ratio analysis via Western blot are critical for confirming apoptosis .

Q. How does CS VII induce cell cycle arrest, and what markers should be monitored?

Answer: CS VII induces G0/G1 phase arrest in multidrug-resistant (MDR) cells (e.g., K562/ADR). Researchers should use propidium iodide (PI) staining with flow cytometry to analyze DNA content. Key markers include downregulation of cyclin D1 and CDK4/6 , validated via qPCR or Western blot .

Q. What are the primary apoptosis-related pathways modulated by CS VII?

Answer: CS VII triggers mitochondrial-dependent apoptosis by reducing mitochondrial membrane potential (assayed via JC-1 staining ) and increasing cytochrome c release. It upregulates pro-apoptotic proteins (Bax, cleaved caspases-3/9) and downregulates anti-apoptotic Bcl-2 .

Advanced Research Questions

Q. How does CS VII reverse PARP inhibitor resistance in ovarian cancer, and what signaling axes are involved?

Answer: CS VII targets the RORα/ECM1/VEGFR2 axis to inhibit FAK/AKT/GSK3β signaling, reducing glycolysis and angiogenesis. Experimental validation requires siRNA knockdown of RORα in ovarian cancer models (e.g., SKOV3) followed by transwell assays for invasion and Seahorse analysis for glycolytic flux .

Q. What in vivo models are suitable for studying CS VII’s efficacy in overcoming chemoresistance?

Answer: MCF-7/ADR xenografts in nude mice are widely used. CS VII (intravenous, 2–5 mg/kg) enhances adriamycin efficacy by downregulating P-gp and MDR1 expression. Tumor volume reduction and immunohistochemistry (IHC) for Akt phosphorylation (p-Akt S473) are key endpoints .

Q. How does CS VII inhibit epithelial-mesenchymal transition (EMT) in metastatic cancer cells?

Answer: CS VII suppresses EMT via the GSK-3β/β-catenin pathway , reducing Snail and Vimentin expression while upregulating E-cadherin . Use wound-healing assays and qPCR for EMT markers. Confocal microscopy can confirm β-catenin nuclear translocation .

Q. What analytical techniques ensure the purity and identification of CS VII in natural product extracts?

Answer: HPLC with C18 columns (e.g., Discovery C18, retention time ~16–23 min) is standard. LC-MS/MS confirms molecular weight (C51H82O21, MW 1031.184). Purity (>98%) is validated using UV absorption at 210 nm .

Addressing Data Contradictions

Q. Why do reported IC50 values for CS VII vary across studies (e.g., 2.62 μM in Hela vs. higher in K562/ADR)?

Answer: Variability arises from differences in cell line-specific P-gp expression (higher in MDR models like K562/ADR), assay duration (48 vs. 72 hours), and culture conditions (serum concentration). Normalize data using P-gp inhibitors (e.g., verapamil) to isolate CS VII’s direct effects .

Q. How can researchers reconcile conflicting results on CS VII’s role in autophagy?

Answer: CS VII induces autophagy flux in a context-dependent manner. Use LC3-II/GFP-LC3 puncta assays and inhibitors like chloroquine. Validate with Western blot for Beclin-1 and p62 degradation . Contradictions may stem from differential activation of Akt/mTOR vs. ERK pathways .

Methodological Recommendations

Q. What strategies improve CS VII’s solubility and bioavailability in preclinical studies?

Answer: Use DMSO (105 mg/mL stock) with sonication for in vitro studies. For in vivo, nanoparticle encapsulation (e.g., silica nanocomposites) enhances bioavailability. Monitor stability via HPLC post-administration .

Q. How should researchers design combination therapy studies with CS VII and conventional chemotherapeutics?

Answer: Employ synergy analysis (e.g., Chou-Talalay method) to calculate combination indices (CI). For example, CS VII sensitizes MCF-7/ADR to adriamycin by reducing IC50 3-fold. Use isobolograms to visualize additive/synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.